Benzofuran, octahydro-, cis-
Overview
Description
Benzofuran, octahydro-, cis-: is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.1962 g/mol . It is a stereoisomer of benzofuran, characterized by the presence of a cis-configuration in its octahydro structure. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including benzofuran, octahydro-, cis-, typically involves innovative synthetic routes and catalytic strategies. One common method is the free radical cyclization cascade , which is an excellent approach for constructing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling , which offers high yield and fewer side reactions, making it suitable for constructing complex benzofuran ring systems .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: Benzofuran, octahydro-, cis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranones, while reduction may produce dihydrobenzofurans.
Scientific Research Applications
Benzofuran, octahydro-, cis- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzofuran, octahydro-, cis- involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to act as enzyme inhibitors, targeting enzymes such as carbonic anhydrase, tyrosinase, and topoisomerase . These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of an oxygen atom.
Benzopyran: Contains a fused benzene and pyran ring, differing from benzofuran by the presence of an additional oxygen atom in the pyran ring.
Dihydrobenzofuran: A reduced form of benzofuran with additional hydrogen atoms.
Uniqueness: Benzofuran, octahydro-, cis- is unique due to its specific stereochemistry and the presence of an octahydro structure. This configuration can influence its chemical reactivity and biological activity, making it distinct from other benzofuran derivatives and similar compounds .
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-8-7(3-1)5-6-9-8/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZWAKVIOXCEHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906953 | |
Record name | Octahydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60906953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10198-29-5, 27345-70-6 | |
Record name | Benzofuran, octahydro-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010198295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-7-Oxabicyclo(4.3.0)nonane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027345706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octahydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60906953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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